molecular formula C22H19ClF2N2O3S B2488345 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 451515-03-0

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2488345
CAS No.: 451515-03-0
M. Wt: 464.91
InChI Key: PXINXGPWLJGVIS-UHFFFAOYSA-N
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Description

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl(ethyl)sulfamoyl group, a 3-chloro-4-fluorophenyl group, and a 2-fluorobenzamide moiety, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl(ethyl)sulfamoyl intermediate, which can be achieved through the reaction of benzyl chloride with ethylamine, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting sulfonamide is then coupled with 3-chloro-4-fluoroaniline through an amide bond formation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Finally, the 2-fluorobenzoyl chloride is introduced to complete the synthesis under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, the presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[benzyl(ethyl)sulfamoyl]-N-(3-chlorophenyl)-2-fluorobenzamide
  • 5-[benzyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)-2-fluorobenzamide
  • 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-methylphenyl)-2-fluorobenzamide

Uniqueness

The unique combination of the benzyl(ethyl)sulfamoyl group with the 3-chloro-4-fluorophenyl and 2-fluorobenzamide moieties imparts distinct chemical and biological properties to 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINXGPWLJGVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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